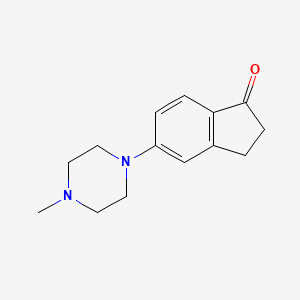

5-(4-Methyl-piperazin-1-YL)-indan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-methylpiperazin-1-yl)-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-15-6-8-16(9-7-15)12-3-4-13-11(10-12)2-5-14(13)17/h3-4,10H,2,5-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJSXMRCQTVKRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)C(=O)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585296 | |

| Record name | 5-(4-Methylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866849-23-2 | |

| Record name | 5-(4-Methylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 5-(4-Methyl-piperazin-1-YL)-indan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Methyl-piperazin-1-YL)-indan-1-one is a molecule of significant interest in medicinal chemistry, possessing a scaffold that combines the structural features of an indanone and a methylpiperazine moiety. The indanone core is a privileged structure found in numerous biologically active compounds, while the piperazine ring is a common pharmacophore known to modulate physicochemical properties and target interactions. Accurate structural elucidation and characterization of such molecules are paramount for drug discovery and development, ensuring purity, confirming identity, and understanding metabolic fate.

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, this guide moves beyond a simple presentation of data, delving into the rationale behind experimental choices and the interpretation of spectral features, grounded in the fundamental principles of each technique.

Molecular Structure and Spectroscopic Overview

The structure of this compound presents several key features that will be interrogated by spectroscopic methods: an aromatic ring, a ketone carbonyl group, aliphatic protons in the five-membered ring, and the N-methylpiperazine substituent. Each of these components will give rise to characteristic signals in the NMR, IR, and MS spectra, allowing for a detailed structural confirmation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the molecule.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A robust NMR analysis begins with meticulous sample preparation and the selection of appropriate experimental parameters.

1. Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for its excellent solubilizing power for a wide range of organic compounds and its single, well-defined residual solvent peak. For compounds with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be an effective alternative.

-

Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining high-quality ¹H and ¹³C NMR spectra on a modern spectrometer (400 MHz or higher).

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

2. ¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment is usually sufficient.

-

Acquisition Parameters: Key parameters include a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), a sufficient number of scans to achieve a good signal-to-noise ratio (S/N), and an appropriate relaxation delay to ensure quantitative integration.

3. ¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is standard to produce a spectrum with singlets for each unique carbon atom.

-

Acquisition Parameters: A wider spectral width is required (0-220 ppm). Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is necessary to achieve adequate S/N.

4. 2D NMR Spectroscopy:

-

For unambiguous assignments, especially in complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[1] These techniques reveal proton-proton couplings, direct carbon-proton attachments, and long-range carbon-proton correlations, respectively.

Diagram of the NMR Experimental Workflow:

Caption: A streamlined workflow for NMR analysis.

¹H NMR Spectral Data and Interpretation

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~ 7.6 | d | 1H | H-7 | The proton ortho to the carbonyl group is deshielded. |

| ~ 7.2 | d | 1H | H-6 | Aromatic proton coupled to H-7. |

| ~ 7.0 | s | 1H | H-4 | Aromatic proton with no adjacent protons, appearing as a singlet. |

| ~ 3.2 | t | 4H | Piperazine-H (adjacent to indanone) | Protons on the piperazine ring directly attached to the aromatic system. |

| ~ 3.0 | t | 2H | H-3 | Aliphatic protons adjacent to the carbonyl group. |

| ~ 2.6 | t | 4H | Piperazine-H (adjacent to N-CH₃) | Protons on the piperazine ring adjacent to the methyl group. |

| ~ 2.6 | t | 2H | H-2 | Aliphatic protons coupled to H-3. |

| ~ 2.4 | s | 3H | N-CH₃ | The methyl group on the piperazine nitrogen, appearing as a singlet. |

Note: 'd' denotes a doublet, 't' a triplet, and 's' a singlet.

Expert Insights: The chemical shifts of the piperazine protons can be influenced by the solvent and pH.[2] In this non-polar environment, they are expected in the 2.5-3.5 ppm range. The aromatic protons' splitting pattern provides clear evidence for the substitution pattern on the indanone ring.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment.

| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |

| ~ 205 | C=O | The carbonyl carbon of the ketone is highly deshielded. |

| ~ 155 | C-5 | Aromatic carbon attached to the nitrogen of the piperazine. |

| ~ 148 | C-7a | Quaternary aromatic carbon adjacent to the carbonyl group. |

| ~ 135 | C-7 | Aromatic CH carbon. |

| ~ 127 | C-3a | Quaternary aromatic carbon. |

| ~ 125 | C-6 | Aromatic CH carbon. |

| ~ 115 | C-4 | Aromatic CH carbon. |

| ~ 55 | Piperazine-C (adjacent to indanone) | Carbon atoms of the piperazine ring. |

| ~ 49 | Piperazine-C (adjacent to N-CH₃) | Carbon atoms of the piperazine ring. |

| ~ 46 | N-CH₃ | The methyl carbon on the piperazine nitrogen. |

| ~ 36 | C-3 | Aliphatic carbon adjacent to the carbonyl. |

| ~ 26 | C-2 | Aliphatic carbon. |

Expert Insights: The chemical shift of the carbonyl carbon is highly diagnostic for ketones.[3] The upfield shift of the aromatic carbon C-5 is due to the electron-donating effect of the attached nitrogen atom.

II. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring an IR Spectrum

Attenuated Total Reflectance (ATR): This is the most common and convenient method for acquiring IR spectra of solid samples.

-

Background Scan: A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. The final spectrum is a ratio of the sample to the background, plotted as transmittance or absorbance versus wavenumber.[2]

Diagram of the IR Spectroscopy Workflow:

References

An In-depth Technical Guide on the Biological Activity of 5-(4-Methyl-piperazin-1-YL)-indan-1-one

Dissemination Level: Public

For Inquiries: [Contact Information]

Abstract

This technical guide provides a comprehensive overview of the hypothesized biological activity of the novel chemical entity, 5-(4-Methyl-piperazin-1-YL)-indan-1-one. Based on a thorough analysis of its structural motifs—an indanone core and a 4-methylpiperazine substituent—and data from structurally related molecules, this document outlines a scientifically reasoned potential pharmacological profile. We hypothesize that this compound possesses inhibitory activity against the enzymes lipoxygenase and xanthine oxidase, and may exhibit broader therapeutic potential in oncology and neurology. This guide details the scientific rationale behind these hypotheses, proposes potential mechanisms of action, and provides detailed, field-proven experimental protocols for the synthesis and biological evaluation of this compound. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic promise of this and related compounds.

Introduction: Unpacking the Therapeutic Potential of a Novel Scaffold

The relentless pursuit of novel therapeutic agents is a cornerstone of modern medicinal chemistry. The strategic combination of pharmacologically privileged scaffolds is a well-established approach to generating new chemical entities with unique biological activities. This compound is a compound of significant interest, integrating two moieties with extensive histories in drug discovery: the indanone and piperazine rings.

The indanone nucleus is a structural component of numerous compounds with a broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] Its rigid, bicyclic structure provides a well-defined framework for the orientation of functional groups, enabling precise interactions with biological targets.

The piperazine ring , a ubiquitous heterocycle in medicinal chemistry, is a key component of a vast array of approved drugs. Its presence often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability. Furthermore, piperazine derivatives have demonstrated a wide range of pharmacological effects, including but not limited to, anticancer, central nervous system (CNS), and antimicrobial activities.[2][3]

The conjugation of these two scaffolds in this compound presents a compelling case for the investigation of its biological activity. This guide will explore the hypothesized therapeutic potential of this molecule, with a primary focus on its putative role as an enzyme inhibitor, and its potential applications in oncology and neuroscience.

Hypothesized Biological Activities and Mechanisms of Action

While direct experimental data on this compound is not yet publicly available, a strong scientific hypothesis regarding its biological activities can be formulated based on the known pharmacology of its constituent parts and structurally analogous compounds.

Enzyme Inhibition: A Primary Hypothesis

A key lead in postulating the activity of our target compound comes from the study of 5-[(4-methylpiperazin-1-yl)methyl]dehydrozingerone. This molecule, which shares the 4-methylpiperazine moiety, has been shown to be an inhibitor of both lipoxygenase (LOX) and xanthine oxidase (XO) .[2]

Lipoxygenases are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes and other lipid mediators of inflammation. Inhibition of LOX is a validated therapeutic strategy for a range of inflammatory conditions. We hypothesize that this compound may act as a LOX inhibitor, potentially through competitive or non-competitive binding to the enzyme's active site.

Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Allopurinol, a well-known XO inhibitor, serves as a cornerstone in the management of these conditions. The structural similarity to a known XO inhibitor suggests that this compound could also exhibit inhibitory activity against this enzyme.

The proposed mechanism of enzyme inhibition is depicted in the following diagram:

Caption: Hypothesized inhibitory action on LOX and XO pathways.

Potential Anticancer Activity

The indanone and piperazine scaffolds are independently associated with anticancer properties. Numerous derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The proposed mechanism of action for such compounds often involves the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling pathways involved in cancer cell proliferation.

A logical workflow for assessing the potential anticancer activity would be to screen the compound against a panel of cancer cell lines and, if promising activity is observed, to then investigate the underlying molecular mechanisms.

Caption: Workflow for anticancer activity evaluation.

Potential Central Nervous System (CNS) Activity

The piperazine moiety is a well-known "CNS-philic" scaffold, present in numerous drugs targeting the central nervous system. Its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors and transporters is well documented. Therefore, it is plausible that this compound could exhibit CNS activity. Preliminary assessment would involve in vivo behavioral studies in animal models to identify any psychotropic, anticonvulsant, or neuroprotective effects.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound. These protocols are based on established and validated methods in the field.

Synthesis of this compound

A plausible and efficient synthetic route to the target compound is via reductive amination.[4][5] This method involves the reaction of a ketone (5-amino-indan-1-one) with an amine (1-methylpiperazine) in the presence of a reducing agent. A more direct approach could involve the nucleophilic aromatic substitution of a halo-indan-1-one with 1-methylpiperazine. Here, we detail a reductive amination approach starting from 5-nitro-indan-1-one.

Step 1: Reduction of 5-Nitro-indan-1-one to 5-Amino-indan-1-one

-

To a solution of 5-nitro-indan-1-one (1 equivalent) in ethanol, add tin(II) chloride dihydrate (3 equivalents).

-

Reflux the reaction mixture for 3-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-amino-indan-1-one.

Step 2: Reductive Amination to Yield this compound

-

Dissolve 5-amino-indan-1-one (1 equivalent) and 1-methylpiperazine (1.2 equivalents) in a suitable solvent such as 1,2-dichloroethane.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Characterization: The structure of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Enzyme Inhibition Assays

This spectrophotometric assay measures the ability of the test compound to inhibit the activity of lipoxygenase.

Materials:

-

Lipoxygenase enzyme solution

-

Linoleic acid (substrate)

-

Borate buffer (pH 9.0)

-

Test compound (dissolved in DMSO)

-

96-well UV-transparent microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing borate buffer and the lipoxygenase enzyme solution.

-

Add various concentrations of the test compound to the wells of the microplate. Include a vehicle control (DMSO) and a positive control (e.g., nordihydroguaiaretic acid).

-

Pre-incubate the plate at room temperature for 5 minutes.

-

Initiate the reaction by adding the linoleic acid substrate to all wells.

-

Immediately measure the increase in absorbance at 234 nm over a period of 5 minutes using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

This assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from xanthine.

Materials:

-

Xanthine oxidase enzyme solution

-

Xanthine (substrate)

-

Phosphate buffer (pH 7.5)

-

Test compound (dissolved in DMSO)

-

96-well UV-transparent microplate

-

Microplate reader

Procedure:

-

In the wells of a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the xanthine oxidase enzyme solution. Include a vehicle control (DMSO) and a positive control (e.g., allopurinol).

-

Pre-incubate the plate at 25°C for 15 minutes.

-

Initiate the reaction by adding the xanthine substrate to all wells.

-

Measure the absorbance at 295 nm for 10-15 minutes at 1-minute intervals using a microplate reader.

-

Calculate the rate of uric acid formation for each well.

-

Determine the percentage of inhibition and the IC₅₀ value for the test compound.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for a further 24-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound and determine the IC₅₀ value.

In Vivo CNS Activity Assessment (General Guidance)

Preliminary assessment of CNS activity can be conducted in mice using a battery of behavioral tests.

Animal Models:

-

Male Swiss albino or C57BL/6 mice are commonly used.

Behavioral Tests:

-

Open Field Test: To assess general locomotor activity and anxiety-like behavior.

-

Elevated Plus Maze: A widely used test to assess anxiety-like behavior.

-

Forced Swim Test / Tail Suspension Test: To evaluate potential antidepressant-like activity.

-

Rotarod Test: To assess motor coordination and potential neurotoxicity.

General Procedure:

-

Administer the test compound to the mice via an appropriate route (e.g., intraperitoneal or oral).

-

After a specific pre-treatment time, subject the mice to the behavioral tests.

-

Record and analyze the relevant behavioral parameters.

-

Compare the results of the compound-treated group with a vehicle-treated control group and a positive control group (e.g., diazepam for anxiolytic effects, imipramine for antidepressant effects).

Data Presentation and Interpretation

All quantitative data from the in vitro assays should be presented in a clear and concise tabular format to facilitate comparison and interpretation.

Table 1: Hypothesized In Vitro Biological Activity of this compound

| Assay | Target | Predicted Activity (IC₅₀) | Positive Control (IC₅₀) |

| Lipoxygenase Inhibition | Lipoxygenase | µM range | Nordihydroguaiaretic acid |

| Xanthine Oxidase Inhibition | Xanthine Oxidase | µM range | Allopurinol |

| Anticancer (MTT Assay) | e.g., MCF-7 cells | µM range | Doxorubicin |

Conclusion and Future Directions

This technical guide has laid out a scientifically grounded hypothesis for the biological activity of this compound. The proposed enzyme inhibitory, anticancer, and CNS activities are based on the well-established pharmacological profiles of its constituent indanone and piperazine scaffolds, as well as data from a structurally related compound. The detailed experimental protocols provided herein offer a clear roadmap for the synthesis and comprehensive biological evaluation of this promising molecule.

Future research should focus on the execution of these experimental plans to validate the hypothesized activities. Positive findings from the in vitro assays would warrant further investigation into the precise mechanisms of action and progression to in vivo studies to assess efficacy and safety. The structural versatility of the this compound scaffold also presents significant opportunities for the design and synthesis of analogues with improved potency and selectivity, paving the way for the development of novel therapeutic agents.

References

-

Indian Journal of Pharmaceutical Sciences. (2021). In vitro and in silico study of 5-[(4-methylpiperazin-1-yl) methyl]dehydrozingerone and 5-(morpholin-4-ylmethyl) dehydrozingerone as lipoxygenase and xanthine oxidase inhibitor. [Link]

-

PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

-

JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

-

ResearchGate. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. [Link]

-

Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]

Sources

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Elucidating the Mechanism of Action of 5-(4-Methyl-piperazin-1-YL)-indan-1-one

Abstract: This guide presents a comprehensive, multi-phase framework for the systematic elucidation of the mechanism of action (MOA) for the novel chemical entity, 5-(4-Methyl-piperazin-1-YL)-indan-1-one. This compound merges two scaffolds of significant pharmacological interest: the 1-indanone core, known for its diverse biological activities including neuroprotection and anticancer effects[1][2], and the 4-methyl-piperazine moiety, a privileged structure in modern drug discovery frequently associated with CNS and oncology targets[3][4]. Given the absence of published literature on this specific molecule, this document serves as a strategic roadmap for researchers, scientists, and drug development professionals. It outlines a logical progression of experiments, from initial target identification and validation to the detailed analysis of downstream cellular signaling pathways, ensuring scientific rigor and a self-validating approach at each stage.

Introduction and Strategic Overview

The Scientific Rationale: A Synthesis of Privileged Scaffolds

The structural architecture of this compound is a deliberate convergence of two pharmacologically significant motifs. The 1-indanone nucleus is a versatile scaffold present in numerous bioactive compounds with applications as antiviral, anti-inflammatory, and anticancer agents.[1][5][6] Notably, indanone derivatives have been successfully developed as drugs for neurodegenerative disorders, such as the acetylcholinesterase (AChE) inhibitor Donepezil for Alzheimer's disease.[2][7] This history suggests a high probability of enzymatic or receptor targets within the central nervous system.

Complementing this is the piperazine ring, a cornerstone of medicinal chemistry renowned for its ability to confer favorable pharmacokinetic properties and interact with a wide array of biological targets.[4][8] Piperazine derivatives are prevalent in drugs targeting CNS disorders and various cancers, often acting as receptor antagonists or kinase inhibitors.[3][9][10] The combination of these two scaffolds in a single molecule creates a compelling case for investigation, postulating a novel agent with potential for high potency and selectivity against critical disease targets.

The Research Imperative: A Phased Approach to MOA Elucidation

A thorough understanding of a compound's MOA is critical for its progression through the drug discovery pipeline.[11] It informs lead optimization, predicts potential efficacy and toxicity, and is essential for clinical trial design. This guide proposes a four-phase research plan designed to systematically deconstruct the biological activity of this compound.

Caption: Workflow for a typical Surface Plasmon Resonance (SPR) experiment.

Phase II: Biochemical and Cellular Characterization

With a validated target, this phase aims to quantify the compound's functional effect, first in a purified system and then within a living cell.

In Vitro Functional Assays

The nature of this assay depends on the target class. For an enzyme, this would be an inhibition assay; for a receptor, a functional response assay. Enzyme assays are fundamental tools for quantifying how a compound modulates activity. [12]

-

Objective: To determine the IC50 value of the compound against the identified target kinase.

-

Principle: This assay measures the phosphorylation of a substrate peptide by the kinase. The peptide is labeled with a FRET donor and an antibody that recognizes the phosphorylated peptide is labeled with a FRET acceptor. Phosphorylation brings the donor and acceptor into proximity, generating a signal.

-

Materials:

-

Recombinant active kinase

-

Biotinylated substrate peptide

-

ATP

-

FRET-labeled anti-phospho-peptide antibody

-

Assay buffer

-

384-well microplate

-

Plate reader capable of time-resolved FRET

-

-

Procedure:

-

Prepare a 10-point, 3-fold serial dilution of the compound in DMSO.

-

Add the compound dilutions and controls (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition) to the microplate.

-

Add the kinase enzyme to all wells and incubate briefly.

-

Initiate the reaction by adding a mixture of the substrate peptide and ATP. Incubate at room temperature for 60 minutes.

-

Stop the reaction and add the detection reagents (FRET antibody mixture). Incubate for 60 minutes.

-

Read the plate on a FRET-capable plate reader.

-

Data Analysis: Normalize the data to controls. Plot the percent inhibition versus the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Target Engagement and Functional Response

Confirming that the compound engages its target in the complex environment of a living cell is a critical validation step. [13]Following this, functional assays are used to measure the ultimate physiological outcome.

-

Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring the change in thermal stability of the target protein in the presence of the compound. Ligand-bound proteins are typically more resistant to heat-induced denaturation.

-

Cell Proliferation/Viability Assays: In an oncology context, the primary functional output is often the inhibition of cancer cell proliferation. Assays like the MTT or CellTiter-Glo assay can be used to determine the compound's effect on the growth of relevant cancer cell lines.

-

Phosphorylation Status: For kinase targets, a key functional readout is the inhibition of substrate phosphorylation in cells. Western blotting can be used to measure the levels of the phosphorylated target or downstream proteins. [3]

Phase III: Downstream Signaling Pathway Analysis

Target engagement initiates a cascade of molecular events. This phase aims to map these downstream consequences to build a complete picture of the compound's MOA.

Mapping the Pathway

Let us hypothesize that our compound is a potent inhibitor of PI3Kα, a common target for piperazine-containing molecules. [3]Engaging PI3Kα should lead to a reduction in the phosphorylation of its downstream effectors, primarily the kinase AKT, and subsequently, other proteins in the pathway.

Caption: Hypothetical PI3K/AKT signaling pathway inhibited by the compound.

Western Blot Protocol for Pathway Analysis

-

Objective: To measure the change in phosphorylation of AKT (a downstream effector of PI3K) in cells treated with the compound.

-

Materials:

-

Relevant cancer cell line (e.g., SKOV-3) [3] * Compound, growth factors (e.g., IGF-1), and lysis buffer

-

SDS-PAGE gels and electrophoresis equipment

-

Transfer apparatus and PVDF membranes

-

Primary antibodies (anti-phospho-AKT, anti-total-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibody and chemiluminescent substrate

-

-

Procedure:

-

Plate cells and allow them to adhere. Serum-starve the cells overnight.

-

Pre-treat cells with various concentrations of the compound for 2 hours.

-

Stimulate the pathway with a growth factor (e.g., IGF-1) for 15 minutes.

-

Wash cells with cold PBS and lyse them on ice.

-

Quantify total protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against phospho-AKT overnight.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Validation: Strip the membrane and re-probe for total AKT and a loading control (e.g., GAPDH) to ensure observed changes are due to phosphorylation status, not protein levels.

-

Conclusion and Future Directions

This technical guide outlines a rigorous, integrated strategy for the comprehensive MOA elucidation of this compound. By progressing through the phases of target identification, biochemical characterization, and downstream pathway analysis, a researcher can build a robust data package that defines the compound's precise biological function.

The successful completion of this framework provides the essential foundation for subsequent steps in the drug development process. Future directions would include structure-activity relationship (SAR) studies to optimize potency and selectivity, comprehensive ADME/Tox profiling to assess drug-like properties, and ultimately, the design and execution of in vivo animal studies to establish preclinical proof-of-concept.

References

-

Nuvisan. (n.d.). Tailored mode-of-action assays to enhance your drug discovery process. Retrieved from [Link]

-

Patsnap Synapse. (2025). What Are the Types of Biochemical Assays Used in Drug Discovery?. Retrieved from [Link]

-

Turek, P., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Retrieved from [Link]

-

Bansal, R., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 29(8), 104063. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]

-

BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

-

Turek, P., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. Retrieved from [Link]

-

Huang, L., et al. (2014). Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. European Journal of Medicinal Chemistry, 87, 429-39. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Retrieved from [Link]

-

Liu, K. G., et al. (2010). 5-Piperazinyl-3-sulfonylindazoles as potent and selective 5-hydroxytryptamine-6 antagonists. Journal of Medicinal Chemistry, 53(21), 7639-46. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. Retrieved from [Link]

-

Thriveni, K. S., et al. (2013). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). 5-(4-(4-Acetylphenyl)piperazin-1-ylsulfonyl)indolin-2-one Analogs as Inhibitors of Acid alpha-Glucosidase. Retrieved from [Link]

-

Yang, K., et al. (2019). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f]t[1][14][13]riazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 182, 111624. Retrieved from [Link]

-

ResearchGate. (2021). In Vitro and In Silico Study of 5-[(4-Methylpiperazin-1-yl) methyl]dehydrozingerone and 5-(Morpholin-4-ylmethyl) dehydrozingerone as Lipoxygenase and Xanthine Oxidase Inhibitor. Retrieved from [Link]

-

Alam, M. S., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Anticancer Agents in Medicinal Chemistry, 24(14), 1063-1073. Retrieved from [Link]

-

ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

-

Morren, H., et al. (1959). SYNTHESIS AND PHARMACOLOGICAL STUDY OF NEW PIPERAZINE DERIVATIVES. I. BENZYLPIPERAZINES. PubMed. Retrieved from [Link]

-

Turek, P., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SYNTHESIS AND PHARMACOLOGICAL STUDY OF NEW PIPERAZINE DERIVATIVES. I. BENZYLPIPERAZINES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-Piperazinyl-3-sulfonylindazoles as potent and selective 5-hydroxytryptamine-6 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. bellbrooklabs.com [bellbrooklabs.com]

- 13. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]

- 14. nuvisan.com [nuvisan.com]

Unveiling the Therapeutic Promise of 5-(4-Methyl-piperazin-1-YL)-indan-1-one: A Technical Guide to Putative Molecular Targets

Abstract

This technical guide provides an in-depth exploration of the potential therapeutic targets of the novel compound, 5-(4-Methyl-piperazin-1-YL)-indan-1-one. Synthesizing data from structurally related compounds, this document elucidates plausible mechanisms of action across three key therapeutic areas: neuropsychiatry, oncology, and inflammatory disorders. We present a comprehensive analysis of the underlying signaling pathways and provide detailed, field-proven experimental protocols for target validation and compound characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of piperazine-substituted indanone derivatives.

Introduction

The confluence of a piperazine moiety and an indanone scaffold in this compound presents a compelling case for its multifaceted pharmacological potential. The piperazine ring is a well-established pharmacophore found in numerous centrally active agents, conferring properties that modulate key neurotransmitter systems.[1] Concurrently, the indanone structure is recognized for its diverse biological activities, including potent anti-inflammatory and anticancer effects. This guide hypothesizes and explores the most probable therapeutic targets of this hybrid molecule, offering a roadmap for its preclinical evaluation.

Part 1: Neuropsychiatric Applications - Targeting Dopaminergic and Serotonergic Pathways

The structural resemblance of this compound to known atypical antipsychotics suggests a strong potential for activity within the central nervous system. The primary targets in this domain are anticipated to be dopamine and serotonin receptors, key players in the pathophysiology of psychosis and other mood disorders.[2][3]

Postulated Mechanism of Action: D2/5-HT2A Receptor Modulation

Atypical antipsychotics achieve their therapeutic efficacy through a dual-action mechanism: antagonism of the dopamine D2 receptor and modulation of the serotonin 5-HT2A receptor.[4][5] This combined activity is believed to alleviate the positive symptoms of psychosis while mitigating the extrapyramidal side effects associated with first-generation antipsychotics. We postulate that this compound acts as an antagonist at both D2 and 5-HT2A receptors.

Signaling Pathway: Dopamine D2 and Serotonin 5-HT2A Receptor Interplay

Caption: Putative antagonism of D2 and 5-HT2A receptors by the compound.

Experimental Validation: Dopamine D2 Receptor Binding Assay

To ascertain the affinity of this compound for the D2 receptor, a competitive radioligand binding assay is the gold standard.

Protocol: Radioligand Binding Assay for Dopamine D2 Receptor

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human dopamine D2 receptor.

-

Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer.[6]

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation with a known concentration of a high-affinity radioligand for the D2 receptor (e.g., [³H]-Spiperone).

-

Add varying concentrations of the unlabeled test compound (this compound).

-

Incubate at room temperature to allow binding to reach equilibrium.

-

-

Detection and Analysis:

-

Separate bound from unbound radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.[7]

-

| Parameter | Description |

| Radioligand | [³H]-Spiperone |

| Cell Line | HEK293-D2R |

| Incubation Time | 60 minutes |

| Detection Method | Scintillation Counting |

Part 2: Oncological Applications - Targeting the PI3K/Akt Signaling Pathway

The piperazine moiety is a recurring feature in a number of potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade that is frequently dysregulated in cancer.[8]

Postulated Mechanism of Action: Inhibition of PI3K/Akt-Mediated Cell Survival

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. We hypothesize that this compound inhibits one or more kinases within this pathway, leading to the induction of apoptosis in cancer cells.

Signaling Pathway: The PI3K/Akt/mTOR Cascade in Cancer

Caption: Hypothesized inhibition of the PI3K/Akt pathway by the compound.[9]

Experimental Validation: Cell Viability Assay

A fundamental step in assessing the anticancer potential of a compound is to determine its effect on the viability of cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Protocol: MTT Assay for Cancer Cell Viability

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in a 96-well plate at an appropriate density.

-

Allow cells to adhere and grow for 24 hours.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of this compound.

-

Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Solubilization and Absorbance Reading:

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell viability.

-

| Parameter | Description |

| Assay Principle | Colorimetric (MTT reduction) |

| Cell Lines | Cancer cell lines of interest |

| Incubation Time | 48-72 hours |

| Detection Wavelength | 570 nm |

Part 3: Anti-inflammatory Applications - Targeting NF-κB and COX-2

Both the indanone and piperazine scaffolds have been independently associated with anti-inflammatory properties. Their combination in this compound suggests a potent anti-inflammatory potential, likely mediated through the inhibition of key inflammatory pathways.

Postulated Mechanism of Action: Inhibition of the NF-κB Signaling Pathway and COX-2 Activity

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cyclooxygenase-2 (COX-2).[14] COX-2 is the enzyme responsible for producing prostaglandins, which are key mediators of pain and inflammation. We propose that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB pathway, thereby downregulating COX-2 expression and activity.[15][16]

Signaling Pathway: NF-κB and COX-2 in Inflammation

Caption: Proposed dual inhibition of NF-κB signaling and COX-2 activity.[17]

Experimental Validation: NF-κB Reporter Assay and COX-2 Inhibition Assay

To validate the proposed anti-inflammatory mechanism, a two-pronged experimental approach is recommended.

Protocol: NF-κB Luciferase Reporter Assay

-

Cell Transfection:

-

Compound Treatment and Stimulation:

-

Treat the transfected cells with various concentrations of this compound.

-

Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

-

-

Luciferase Assay:

-

Lyse the cells and measure the luciferase activity using a luminometer.[20]

-

-

Data Analysis:

Protocol: In Vitro COX-2 Inhibition Assay

-

Assay Setup:

-

In a 96-well plate, combine human recombinant COX-2 enzyme with a reaction buffer containing heme and a cofactor.

-

Add different concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding arachidonic acid, the substrate for COX-2.

-

Incubate at 37°C for a specified time.

-

-

Detection:

-

Measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) or a fluorescent probe-based method.

-

-

Data Analysis:

-

Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.

-

| Assay | Principle | Cell Line/Enzyme | Detection Method |

| NF-κB Reporter | Luciferase Reporter | HEK293 or RAW 264.7 | Luminescence |

| COX-2 Inhibition | Enzyme Activity | Human Recombinant COX-2 | EIA or Fluorometry |

Conclusion

The unique chemical architecture of this compound positions it as a promising candidate for therapeutic development across multiple disease areas. The evidence-based hypotheses presented in this guide suggest that its primary therapeutic potential lies in the modulation of key signaling pathways in neuropsychiatry, oncology, and inflammation. The detailed experimental protocols provided herein offer a robust framework for the systematic evaluation of these putative targets. Further investigation into the specific molecular interactions and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic promise.

References

- 5-HT1A and 5-HT2A Signaling, Desensitization, and Downregulation: Serotonergic Dysfunction and Abnormal Receptor Density in Schizophrenia and the Prodrome. PubMed Central.

- Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors.

- PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology.

- Positive and negative regulation of NF-kappaB by COX-2: roles of different prostaglandins. PubMed.

- Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway in a cell.

- PI3K/AKT/mTOR p

- Application Notes and Protocols for Dopamine Receptor Binding Assays with Labeled Ligands. BenchChem.

- Schematic diagram of PI3K/Akt/mTOR pathway.

- MTT Assay Protocol for Cell Viability and Prolifer

- Systematic study of constitutive cyclooxygenase-2 expression: Role of NF-κB and NFAT transcriptional p

- Positive and negative regulation of NF-kappa B by COX-2-Roles of different prostaglandins. Journal of Biological Chemistry.

- Cyclooxygenase-2 is a neuronal target gene of NF-κB. PubMed Central.

- MTT assay protocol. Abcam.

- NF-KBLUCIFERASE ASSAY. Bowdish Lab.

- MTT Cell Proliferation Assay.

- Cell Viability Assays. NCBI Bookshelf.

- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.

- MTT Cell Assay Protocol. T. Horton.

- Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg.

- NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments.

- Application Notes and Protocols for Luciferase Reporter Assay for NF-κB Activity with Kamebakaurin. BenchChem.

- Potential for Improved Psychiatric Medication Efficacy with Serotonin Receptor 5-HT1A Found to Favor Certain Signaling P

- COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.

- Human NF-κB Reporter Assay System. Indigo Biosciences.

- MAPK/NF-κB signaling regulated COX-2 expression Unless otherwise specified, J774A.1 cells were challenged with Giardia trophozoites for the indicated time periods.

- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.

- Human NF-κB Reporter Assay System. Indigo Biosciences.

- In vitro COX-1 and COX-2 enzyme inhibition data.

- In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants.

- The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Bentham Science.

- Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH.

- 5-HT1A and 5-HT2A Signaling, Desensitization, and Downregulation: Serotonergic Dysfunction and Abnormal Receptor Density in Schizophrenia and the Prodrome.

- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv

- Targeting Serotonin 5-HT2A Receptors to Better Treat Schizophrenia: Rationale and Current Approaches.

- DOPAMINE D2 LABELED CELLS. Revvity.

- Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine deriv

- Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. PubMed.

- Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. PubMed Central.

- Piperine promotes PI3K/AKT/mTOR-mediated gut-brain autophagy to degrade α-Synuclein in Parkinson's disease r

- Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry.

- Clinical pharmacology of atypical antipsychotics: an upd

- Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders. MDPI.

-

Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][2][15]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. PubMed.

- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI.

- A new ditriazine inhibitor of NF-κB modulates chronic inflammation and angiogenesis.

- Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Deriv

- Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Deriv

- A Comparative Analysis of COX-2 Inhibition: Celecoxib vs. The Uncharacterized Plantanone B. BenchChem.

Sources

- 1. Measurement of differential inhibition of COX-1 and COX-2 and the pharmacology of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-HT1A and 5-HT2A Signaling, Desensitization, and Downregulation: Serotonergic Dysfunction and Abnormal Receptor Density in Schizophrenia and the Prodrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. atcc.org [atcc.org]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Cyclooxygenase-2 is a neuronal target gene of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Positive and negative regulation of NF-kappaB by COX-2: roles of different prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. bowdish.ca [bowdish.ca]

- 16. benchchem.com [benchchem.com]

- 17. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. indigobiosciences.com [indigobiosciences.com]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Silico Modeling of 5-(4-Methyl-piperazin-1-YL)-indan-1-one Interactions

An in-depth technical guide on the in silico modeling of 5-(4-Methyl-piperazin-1-YL)-indan-1-one, designed for researchers, scientists, and drug development professionals.

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically-grounded framework for the in silico analysis of the small molecule this compound. It is structured to provide not just a methodology, but the scientific rationale behind each step, ensuring a self-validating and robust computational workflow.

Part 1: Foundational Strategy & System Preparation

The initial phase of any rigorous in silico study is meticulous preparation. The accuracy of all subsequent predictions is contingent upon the quality of the input data and the careful setup of the computational models.

Target Identification and Validation

Before any modeling can commence, the biological target of this compound must be identified. This is often informed by preliminary experimental data. However, in the absence of such data, a combination of literature mining for structurally similar compounds and in silico target prediction is a viable starting point. For instance, compounds containing a piperazine moiety are known to interact with a variety of receptors and enzymes, including G-protein coupled receptors and kinases. Recent studies have identified various biological targets for compounds containing a piperazine ring, such as poly (ADP-ribose) polymerase (PARP) in human breast cancer cells.[1][2] Another study identified a selective PI3Kα inhibitor containing a piperazine group for the treatment of advanced solid tumors.[3]

Protocol 1.1: Ligand and Receptor Structure Preparation

A critical first step in any in silico modeling project is the careful collection and curation of relevant data, which includes the structural information of the small molecule and its protein target.[4]

-

Ligand Preparation:

-

The 3D structure of this compound can be obtained from chemical databases like PubChem or generated using molecular building software.[4]

-

It is crucial to correctly assign protonation states at physiological pH and generate relevant tautomers.

-

The geometry of the ligand should be optimized using a suitable force field to obtain a low-energy conformation.

-

-

Receptor Preparation:

-

Experimentally determined protein structures should be sourced from the Protein Data Bank (PDB).

-

The selected structure must be "cleaned" by removing water molecules, ions, and co-crystallized ligands not relevant to the study.

-

Hydrogen atoms must be added, and the protonation states of ionizable residues must be assigned.

-

Part 2: Elucidating Interactions through Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[5][6] It is a cornerstone of structure-based drug design, providing initial insights into binding modes and affinities.[7][8]

Protocol 2.1: Molecular Docking Workflow

-

Binding Site Definition: The potential binding site on the target protein is defined. If a co-crystallized ligand is present in the experimental structure, this can be used to define the binding pocket.

-

Docking Algorithm: A variety of docking algorithms are available, each with its own strengths and weaknesses. It is often advisable to use more than one algorithm to compare results.

-

Pose Generation and Scoring: The docking program will generate a series of possible binding poses for the ligand and rank them based on a scoring function, which estimates the binding affinity.

Data Presentation: Example Docking Results

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | ASP145, TYR210, LYS88 |

| Hydrogen Bonds | 2 |

| Hydrophobic Interactions | 5 |

Logical Relationship Diagram: Docking Workflow

Caption: The sequential workflow for a typical molecular docking experiment.

Part 3: Dynamic Refinement with Molecular Dynamics (MD) Simulations

While docking provides a static picture, MD simulations offer a dynamic view of the ligand-receptor complex, accounting for flexibility and solvent effects.[9][10][11][12][13] This allows for a more accurate assessment of binding stability and the identification of key, persistent interactions over time.

Protocol 3.1: MD Simulation Setup

-

System Solvation: The docked complex is placed in a periodic box of water molecules to simulate a physiological environment.

-

Ionization: Ions are added to neutralize the system and mimic a physiological salt concentration.

-

Minimization and Equilibration: The system is first minimized to remove steric clashes, then gradually heated and equilibrated under constant temperature and pressure.

-

Production Run: The simulation is run for a sufficient time (typically nanoseconds to microseconds) to sample the conformational space of the complex.

Experimental Workflow Diagram: MD Simulation

Caption: The standard workflow for preparing and running an MD simulation.

Part 4: Advanced Modeling and Predictive Analysis

Building upon the foundation of docking and MD, more advanced techniques can be employed to further refine our understanding and make predictions about the compound's behavior.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular features necessary for a drug's biological activity.[14] It includes features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.[14] Pharmacophore models can be used to screen for new compounds, predict the activity of new molecules, and guide medicinal chemists in modifying chemical structures to enhance activity and selectivity.[14][15][16]

Protocol 4.1: Pharmacophore Model Generation

-

Feature Identification: Based on the stable interactions observed in the MD simulations, key pharmacophoric features are identified.

-

Model Generation: A 3D pharmacophore model is generated, defining the spatial arrangement of these features.

-

Database Screening: The pharmacophore model is used as a 3D query to search compound databases for molecules that match the key features.

ADMET Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage drug discovery.[17] It helps to identify potential liabilities that could lead to late-stage failures.[17] There are a number of free online tools available for ADMET prediction.[18]

Data Presentation: Predicted ADMET Properties

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | 244.33 | < 500 |

| LogP | 2.8 | < 5 |

| H-Bond Donors | 1 | < 5 |

| H-Bond Acceptors | 3 | < 10 |

| Predicted Oral Absorption | High | - |

References

- Salo-Ahen, O. M. H., et al. (2021). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Pharmaceuticals, 14(2), 176.

- Durrant, J. D., & McCammon, J. A. (2011). Molecular dynamics simulations and drug discovery. BMC Biology, 9, 71.

- Patsnap Synapse. (2025). What is pharmacophore modeling and its applications?.

- Jadhav, S. B., et al. (2022). Basics, types and applications of molecular docking: A review. International Journal of Pharmaceutical Sciences and Research, 13(12), 4608-4616.

- De Vivo, M., et al. (2016). Role of Molecular Dynamics and Related Methods in Drug Discovery. Journal of Medicinal Chemistry, 59(9), 4035–4061.

- Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749–762.

- Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.

- Yang, Y., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery.

- Hollingsworth, S. A., & Dror, R. O. (2018).

- Guedes, I. A., et al. (2021). A Comprehensive Review on Molecular Docking. International Journal of Molecular Sciences, 22(18), 9730.

- RASA Life Sciences. (n.d.). Importance of Pharmacophore in Drug Design. RASA Life Sciences.

- Slideshare. (n.d.). Pharmacophore modeling.

- Paggi, J. M., et al. (2024). The Art and Science of Molecular Docking. Annual Review of Biophysics, 53.

- International Journal of Research and Analytical Reviews. (2022). Molecular Docking: A Review Paper. International Journal of Research and Analytical Reviews, 9(2), 567-573.

- Salo-Ahen, O. M. H., et al. (2021). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Pharmaceuticals, 14(2), 176.

- Simulations Plus. (n.d.). ADMET Predictor®.

- BenchChem. (2025). In Silico Modeling of Small Molecule-Protein Interactions: A Technical Guide. BenchChem.

- Deep Origin. (n.d.). ADMET Predictions. Deep Origin.

- ADMET-AI. (n.d.). ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. Portal.

- ADMET-AI. (n.d.). ADMET-AI.

- Cerdà-Bernad, D., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 103.

- Oreate AI Blog. (2025). Discovery Studio Molecular Simulation Software Tutorial: A Guide to Small Molecule Ligand and Protein Structure Preparation.

- YMER. (n.d.). In Silico Methods: A Comprehensive Guide for Beginners. YMER.

- YouTube. (2023). Tutorial 1 : A beginner's guide to in-silico drug discovery. YouTube.

- YouTube. (2025). Molecular Dynamics Simulation of Small Molecules using UCSF Chimera. YouTube.

- Wiji Prasetyaningrum, P., et al. (2021). In Vitro and In Silico Study of 5-[(4-Methylpiperazin-1-yl) methyl]dehydrozingerone and 5-(Morpholin-4-ylmethyl) dehydrozingerone as Lipoxygenase and Xanthine Oxidase Inhibitor. Indian Journal of Pharmaceutical Sciences, 83(5), 1075-1080.

-

Wang, Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][5][9][10]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913.

- Swamynayaka, S., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2848.

- Wube, A. A., et al. (2022). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Molecules, 27(15), 4983.

- Swamynayaka, S., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2848.

Sources

- 1. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells | MDPI [mdpi.com]

- 2. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]

- 6. ijirem.org [ijirem.org]

- 7. ijsrtjournal.com [ijsrtjournal.com]

- 8. A Review On Molecular Docking And Its Application [journalijar.com]

- 9. mdpi.com [mdpi.com]

- 10. Molecular dynamics simulations and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Applications of Molecular Dynamics Simulations in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development [ouci.dntb.gov.ua]

- 14. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. dovepress.com [dovepress.com]

- 17. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 18. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis, Isolation, and Characterization of 5-(4-Methyl-piperazin-1-YL)-indan-1-one

Executive Summary

The confluence of privileged scaffolds in medicinal chemistry often yields novel molecular entities with significant therapeutic potential. This guide provides an in-depth technical overview of the discovery, synthesis, and isolation of 5-(4-Methyl-piperazin-1-YL)-indan-1-one, a compound that marries the structurally significant indanone core with the pharmacologically versatile N-arylpiperazine moiety. We will explore the strategic rationale behind its synthesis, leveraging the power of modern cross-coupling chemistry. This document furnishes drug development professionals and researchers with detailed, field-proven protocols for its palladium-catalyzed synthesis, a robust multi-step purification workflow, and comprehensive analytical characterization to ensure structural integrity and purity. Each procedural step is explained with a focus on the underlying chemical principles, ensuring a reproducible and scalable process.

Chapter 1: The Indanone and Piperazine Scaffolds in Modern Drug Discovery

The pursuit of novel therapeutics is often guided by the strategic combination of well-established pharmacophores. The title compound, this compound, is a quintessential example of this design philosophy.

-

The N-Arylpiperazine Moiety : This structural unit is a cornerstone of medicinal chemistry, found in a vast array of FDA-approved drugs.[1] Its prevalence is attributed to its ability to engage with a wide range of biological targets and its favorable physicochemical properties, which can improve aqueous solubility and oral bioavailability. N-arylpiperazines are integral to drugs with diverse pharmacological activities, including antipsychotic, antidepressant, and anti-cancer agents.[2] The development of efficient synthetic methodologies to forge the crucial aryl C-N bond has been a significant enabler in drug discovery.[2][3]

-

The Indanone Core : The rigid, bicyclic structure of 1-indanone serves as a valuable scaffold for positioning functional groups in a defined three-dimensional space. This framework is present in numerous bioactive compounds and natural products.[4] Synthetic access to substituted 1-indanones is well-established, often proceeding through intramolecular Friedel-Crafts reactions, making it an attractive starting point for library synthesis.[4]

The combination of these two scaffolds suggests the potential for novel pharmacological profiles. For instance, compounds bearing a piperazine-substituted aromatic core have been investigated as potent and selective inhibitors of key cellular targets like Poly-ADP-ribose-polymerase (PARP) and SIRT6, which are implicated in oncology and metabolic diseases, respectively.[5][6] This guide details the creation of a specific exemplar of this promising molecular architecture.

Chapter 2: Synthesis Strategy via Palladium-Catalyzed C-N Cross-Coupling

The key strategic bond disconnection for the synthesis of this compound is the C-N bond between the indanone aromatic ring and the piperazine nitrogen. For this transformation, the Buchwald-Hartwig amination stands as the preeminent method in modern organic synthesis.[7] This palladium-catalyzed cross-coupling reaction offers significant advantages over older methods, such as nucleophilic aromatic substitution, by providing a highly versatile and functional-group-tolerant pathway under relatively mild conditions.[2][7]

The retrosynthetic analysis logically leads to two readily accessible starting materials: a halogenated indanone precursor (5-bromo-indan-1-one) and the nucleophilic amine (1-methylpiperazine).

Synthetic Pathway Overview

The forward synthesis involves the direct coupling of these two precursors using a suitable palladium catalyst, a phosphine ligand, and a base in an appropriate organic solvent.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 5. Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

5-(4-Methyl-piperazin-1-YL)-indan-1-one and its structural analogs

An In-Depth Technical Guide to 5-(4-Methyl-piperazin-1-YL)-indan-1-one and its Structural Analogs

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, explore the landscape of its structural analogs, and discuss their pharmacological relevance and therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Indanone-Piperazine Scaffold

The indanone core is a privileged structure in medicinal chemistry, forming the basis of numerous biologically active compounds.[1] Its rigid framework provides a well-defined orientation for appended functional groups, facilitating specific interactions with biological targets. The piperazine moiety, another crucial pharmacophore, is present in a wide array of approved drugs, valued for its ability to modulate physicochemical properties such as solubility and to interact with various receptors and enzymes.[2][3]

The combination of these two moieties in this compound creates a molecule with considerable potential for diverse pharmacological activities. The 1-indanone structure is a key component in compounds targeting acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[4] Furthermore, piperazine derivatives are well-known for their interactions with central nervous system (CNS) targets, including monoamine transporters, and have been investigated for their psychoactive properties.[5][6]

This guide will explore the synthesis of the title compound, analyze the structure-activity relationships (SAR) of its analogs, and provide insights into their potential therapeutic applications, drawing from the broader knowledge of related chemical classes.

Synthesis and Chemical Characterization

The synthesis of this compound and its analogs can be approached through several established synthetic routes for 1-indanones and the subsequent introduction of the piperazine substituent.

General Synthesis of the 1-Indanone Core

The 1-indanone skeleton is commonly synthesized via intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids.[1] This method offers a reliable pathway to the core structure, with various substituted starting materials allowing for diverse functionalization of the aromatic ring.

Experimental Protocol: Synthesis of a Substituted 1-Indanone

-

Starting Material: A suitably substituted 3-phenylpropanoic acid.

-

Cyclization: The acid is treated with a strong acid catalyst, such as polyphosphoric acid or a Lewis acid, to promote intramolecular acylation.

-

Work-up: The reaction mixture is quenched, and the product is extracted and purified, typically by chromatography.

Introduction of the Piperazine Moiety

The 4-methyl-piperazine group can be introduced at the 5-position of the indanone ring through nucleophilic aromatic substitution or other coupling reactions. For instance, a 5-halo-1-indanone can be reacted with N-methylpiperazine in the presence of a suitable catalyst and base.

Experimental Protocol: Synthesis of this compound

-

Starting Material: 5-Bromo-1-indanone and N-methylpiperazine.

-

Coupling Reaction: The reactants are combined in a suitable solvent (e.g., DMSO) with a catalyst such as copper(I) iodide (CuI), a ligand like L-proline, and a base like potassium carbonate (K2CO3).[7]

-

Reaction Conditions: The mixture is heated to facilitate the coupling reaction.

-

Purification: The crude product is purified using column chromatography to yield the final compound.

Characterization

The structure of the synthesized compounds should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Structural Analogs and Structure-Activity Relationships (SAR)

The pharmacological profile of this compound can be modulated by modifying its core structure. SAR studies on related compounds provide valuable insights into the key structural features influencing biological activity.

Modifications of the Piperazine Moiety